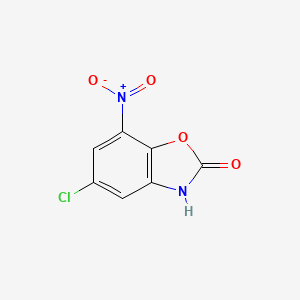

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Description

Properties

IUPAC Name |

5-chloro-7-nitro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O4/c8-3-1-4-6(14-7(11)9-4)5(2-3)10(12)13/h1-2H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZGVTHVMCEWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)O2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652519 | |

| Record name | 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811810-67-0 | |

| Record name | 5-Chloro-7-nitro-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811810-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic organic compound of significant interest in medicinal and organic chemistry. Primarily documented as a key intermediate in the synthesis of the investigational antipsychotic agent Bifeprunox, its chemical architecture suggests potential for broader biological activities.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, drawing from available data. Due to its status as a synthetic intermediate, detailed experimental data on its biological properties and specific signaling pathway interactions are limited in publicly accessible literature. This document consolidates the available information on its chemical identity, computed properties, and the general biological context of the benzoxazolone scaffold.

Chemical Identity and Physical Properties

This compound is characterized as an off-white solid.[2] Its core structure is a benzoxazolone ring system, featuring both a chloro and a nitro substituent, which contribute to its reactivity and potential as a versatile building block in synthetic chemistry.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 5-chloro-7-nitro-3H-1,3-benzoxazol-2-one[1] |

| CAS Number | 811810-67-0[1][2] |

| Molecular Formula | C₇H₃ClN₂O₄[1][2][3] |

| Molecular Weight | 214.56 g/mol [1][3] |

| Canonical SMILES | C1=C(C=C(C2=C1NC(=O)O2)--INVALID-LINK--[O-])Cl[2] |

| InChI Key | CRZGVTHVMCEWRC-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Appearance | Off-white solid | [2] |

| Solubility | Soluble in ethanol and methanol | Predicted |

| Density | 1.704 ± 0.06 g/cm³ | Predicted |

| pKa | 6.98 ± 0.70 | Predicted |

Note: Some physical properties are based on computational predictions and have not been experimentally verified in the available literature.

Computational Data

Computational modeling provides further insights into the molecular properties of this compound.

Table 3: Computed Molecular Descriptors

| Descriptor | Value |

| XLogP3-AA | 1.6[2] |

| Topological Polar Surface Area | 84.2 Ų[2] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4[2] |

| Rotatable Bond Count | 0 |

| Heavy Atom Count | 14[2] |

| Complexity | 279[2] |

Synthesis

A plausible synthetic pathway could involve the nitration and chlorination of a suitable benzoxazolone precursor. The specific substitution pattern with chloro and nitro groups creates an electron-deficient aromatic system, which enhances its reactivity in subsequent synthetic transformations.[1]

Below is a logical workflow for the potential synthesis of this compound, based on general principles of organic synthesis.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity and mechanism of action of this compound is currently lacking in the scientific literature. However, the broader class of benzoxazolone and nitrobenzoxadiazole derivatives has been the subject of extensive research, revealing a wide range of biological activities.

Inhibition of Glutathione S-Transferases (GSTs)

A significant body of research points to the potential of nitro-substituted benzoxadiazole derivatives to act as inhibitors of glutathione S-transferases (GSTs).[4] GSTs are a family of enzymes involved in cellular detoxification by conjugating glutathione to various xenobiotics. Overexpression of certain GST isoforms is a known mechanism of drug resistance in cancer cells.

Derivatives of 7-nitro-2,1,3-benzoxadiazole have been shown to act as suicide inhibitors for GSTs.[4] The mechanism involves the formation of a sigma complex between the inhibitor and glutathione, which is stabilized in the active site of the enzyme.[4] This inhibition can lead to the accumulation of cytotoxic compounds and trigger apoptosis in tumor cells.

Other Potential Activities

Benzoxazolone derivatives have been investigated for a variety of other pharmacological effects, including:

-

Antibacterial and Antifungal Activity: The benzoxazolone scaffold is found in naturally occurring compounds in plants that act as defense mechanisms against microbes.[1]

-

Anti-inflammatory Properties: Some analogs have demonstrated significant inhibitory activity against TNF-α.[1]

-

Antitumor Activity: Besides GST inhibition, other mechanisms for the antitumor activity of benzoxazolone derivatives have been explored.

It is important to reiterate that these activities are characteristic of the broader class of compounds and have not been specifically demonstrated for this compound.

Applications in Drug Development

The primary and most documented application of this compound is as a crucial intermediate in the multi-step synthesis of Bifeprunox.[1][2] Bifeprunox is an investigational drug that has been studied for its potential as an antipsychotic agent. The synthesis of such complex molecules requires well-defined and characterizable intermediates, a role fulfilled by the title compound.

Conclusion

This compound is a valuable chemical entity, primarily recognized for its role in the synthesis of the pharmaceutical agent Bifeprunox. While its own biological activities have not been extensively studied, its structural similarity to other biologically active benzoxazolones, particularly in the context of GST inhibition, suggests that it could be a scaffold of interest for further investigation in drug discovery programs. The lack of detailed, publicly available experimental data underscores the need for further research to fully characterize its chemical and biological properties. This guide serves as a compilation of the current knowledge and a starting point for future research endeavors.

References

An In-Depth Technical Guide to 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

CAS Number: 811810-67-0

This technical guide provides a comprehensive overview of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering available data on its properties, synthesis, and biological context.

Core Compound Properties

This compound is a substituted benzoxazolone derivative. Its chemical structure is characterized by a fused benzene and oxazolone ring system, with a chloro group at the 5-position and a nitro group at the 7-position. This substitution pattern makes it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClN₂O₄ | [1] |

| Molecular Weight | 214.56 g/mol | [1] |

| IUPAC Name | 5-chloro-7-nitro-1,3-benzoxazol-2-one | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like DMSO and DMF | N/A |

Synthesis

A plausible synthetic route involves the cyclization of a substituted o-aminophenol. The following is a generalized experimental protocol based on the synthesis of a related compound, 5-chloro-1,3-benzoxazol-2(3H)-one, which can be adapted for the target molecule.[2]

Experimental Protocol: General Synthesis of a Substituted Benzoxazolone

Materials:

-

Substituted 2-aminophenol (in this case, 2-amino-4-chloro-6-nitrophenol)

-

Urea or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole)

-

A suitable solvent (e.g., dimethylformamide (DMF), dioxane)

Procedure:

-

A solution of the appropriately substituted 2-aminophenol is prepared in a high-boiling point aprotic solvent, such as DMF.

-

An equimolar amount of a carbonylating agent, such as urea, is added to the solution.

-

The reaction mixture is heated to a temperature sufficient to induce cyclization, typically ranging from 100 to 160 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-water to precipitate the product.

-

The crude product is collected by filtration, washed with water, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Visualization of the Synthetic Workflow:

References

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one molecular structure

An In-depth Technical Guide to 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

This guide provides a comprehensive overview of the molecular structure, properties, and biological significance of this compound. It is intended for researchers, medicinal chemists, and drug development professionals interested in the benzoxazolone scaffold.

Core Molecular Structure and Properties

This compound is a substituted benzoxazolone derivative. The core structure consists of a benzene ring fused to an oxazole-2-one ring. The aromatic ring is substituted with a chloro group at position 5 and a nitro group at position 7, creating an electron-deficient system that influences its chemical reactivity and biological activity.[1] This compound is typically an off-white solid and serves as a key synthetic intermediate in the preparation of pharmacologically active molecules, most notably as a precursor to the investigational antipsychotic agent Bifeprunox.[2][3]

Chemical Identifier Summary

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-7-nitro-3H-1,3-benzoxazol-2-one | [1] |

| CAS Number | 811810-67-0 | [1][4] |

| Molecular Formula | C₇H₃ClN₂O₄ | [1][2][4] |

| Molecular Weight | 214.56 g/mol | [1][4] |

| Canonical SMILES | C1=C(C=C(C2=C1NC(=O)O2)--INVALID-LINK--[O-])Cl | [2] |

| InChI | InChI=1S/C7H3ClN2O4/c8-3-1-4-6(14-7(11)9-4)5(2-3)10(12)13/h1-2H,(H,9,11) | [2][4] |

| InChIKey | CRZGVTHVMCEWRC-UHFFFAOYSA-N | [1][4] |

Computed Physicochemical Properties

Computational models provide insights into the physicochemical properties of the molecule, which are crucial for predicting its behavior in biological systems.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 84.2 Ų | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Hydrogen Bond Donor Count | 1 | [5] |

| XLogP3-AA | 1.6 | [2] |

| Heavy Atom Count | 14 | [2] |

| Complexity | 279 | [2] |

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Carbonylative Cyclization

This protocol describes a general method for the synthesis of a benzoxazol-2-one from a 2-aminophenol precursor, adapted for the target molecule. The key starting material would be 2-amino-4-chloro-6-nitrophenol.

Objective: To synthesize this compound via cyclization.

Materials:

-

2-amino-4-chloro-6-nitrophenol

-

Urea

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers and filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-chloro-6-nitrophenol (1 equivalent) in a minimal amount of dimethylformamide (DMF).

-

Add urea (1 to 1.2 equivalents) to the solution.

-

Heat the reaction mixture to 60-80°C and reflux with stirring for 3-4 hours. The reaction progress can be monitored by observing the cessation of ammonia gas evolution.[6]

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker of ice-cold water while stirring continuously.

-

A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from ethanol to yield the final compound, this compound.[6]

Caption: General Synthesis Pathway for Benzoxazol-2-ones.

Biological Activity and Screening Protocols

The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[1] Derivatives have demonstrated significant antibacterial, antifungal, anti-inflammatory, and antitumor properties.[7]

Antimicrobial Activity

Benzoxazolinones act as natural defense compounds in plants against bacteria and fungi.[8][9][10] Synthetic derivatives are widely screened for their antimicrobial potential.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of the title compound against bacterial and fungal strains.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials & Reagents:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Sterile 96-well microtiter plates

-

DMSO (for dissolving the compound)

-

Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as positive control

-

Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Dispense 100 µL of the appropriate sterile broth into each well of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from each well to the next.

-

Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

-

Include a positive control (broth + inoculum + standard drug) and a negative control (broth + inoculum, no compound).

-

Seal the plate and incubate at 37°C for 24 hours for bacteria or at 25-30°C for 48 hours for fungi.

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity or growth is observed.

Anti-inflammatory Activity

Benzoxazolone derivatives have been reported to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[7]

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibitor Screening Assay

This protocol provides a method to screen for the compound's ability to inhibit COX-1 and COX-2 enzymes.

Objective: To measure the percent inhibition of COX-1 and COX-2 activity by the test compound.

Materials & Reagents:

-

COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe and Cofactor

-

Arachidonic Acid (substrate)

-

Test compound and a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare a 10X working solution of the test compound in COX Assay Buffer.

-

To respective wells, add:

-

Sample [S]: 10 µL of the 10X test compound.

-

Enzyme Control [EC]: 10 µL of Assay Buffer.

-

Inhibitor Control [IC]: 10 µL of a standard inhibitor.

-

-

Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the COX enzyme (either COX-1 or COX-2).

-

Add 80 µL of the Reaction Master Mix to each well.

-

Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution to all wells simultaneously.

-

Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

-

Calculate the slope of the linear portion of the fluorescence curve for each well.

-

Determine the percent relative inhibition using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

References

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]

- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academicjournals.org [academicjournals.org]

- 9. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one: A Technical Review for Drug Discovery Professionals

An In-depth Guide to a Key Synthetic Intermediate

Introduction

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound belonging to the benzoxazolone class of molecules. While not extensively studied for its own biological activities, it holds significant importance as a key intermediate in the synthesis of more complex pharmaceutical agents, most notably the investigational antipsychotic drug Bifeprunox.[1] The benzoxazolone scaffold itself is recognized as a "privileged" structure in medicinal chemistry, meaning it is a versatile framework for the development of new drugs targeting a variety of biological targets.[1] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and the broader biological context of the benzoxazolone class, aimed at researchers, scientists, and professionals in drug development.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-chloro-7-nitro-1,3-benzoxazol-2(3H)-one | [1] |

| CAS Number | 811810-67-0 | [1] |

| Molecular Formula | C₇H₃ClN₂O₄ | [1] |

| Molecular Weight | 214.56 g/mol | [1] |

| Appearance | Off-White Solid | |

| Canonical SMILES | C1=C(C=C(C2=C1NC(=O)O2)--INVALID-LINK--[O-])Cl | |

| InChI Key | CRZGVTHVMCEWRC-UHFFFAOYSA-N |

Synthesis

Experimental Workflow: Plausible Synthesis

Key Experimental Protocols (Hypothetical)

Step 1: Synthesis of 5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one (Precursor)

A general method for the synthesis of the precursor, 5-chloro-1,3-benzoxazol-2(3H)-one, has been described.[2] This procedure involves the reaction of 2-amino-4-chlorophenol with urea in a suitable solvent.

-

Reactants: 2-amino-4-chlorophenol and Urea.

-

Solvent: Dimethylformamide (DMF).

-

Conditions: The mixture is refluxed for several hours.

-

Workup: The reaction mixture is poured into ice-cold water to precipitate the product, which is then collected by filtration and recrystallized.[2]

Step 2: Nitration of 5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one

Specific literature detailing the nitration of 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one to yield the 7-nitro derivative is scarce. Generally, nitration of aromatic compounds is achieved using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the existing substituents on the benzoxazolone ring would need to be carefully considered to achieve selective nitration at the 7-position.

-

Reactants: 5-Chloro-2,3-dihydro-1,3-benzoxazol-2-one and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

Conditions: The reaction is typically carried out at low temperatures to control the exothermicity and selectivity of the reaction.

-

Workup: The reaction mixture is carefully quenched with ice water, and the precipitated product is isolated by filtration, washed, and purified, likely by recrystallization.

Spectroscopic Data

No specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified in the reviewed literature. For research purposes, it is recommended that this data be generated and confirmed for any synthesized batches of this compound.

Biological Activity and Potential Applications

While there is no direct evidence of the biological activity of this compound itself, the benzoxazolone core is a well-established pharmacophore with a broad range of biological activities.

Known Biological Activities of Benzoxazolone Derivatives

Derivatives of the benzoxazolone scaffold have been reported to exhibit a variety of biological effects, including:

-

Antitumor Activity: Some benzoxazolone derivatives have been shown to induce apoptosis in human tumor cell lines by inhibiting glutathione S-transferases (GSTs).[1][3]

-

Anti-inflammatory Properties: Certain analogs have demonstrated significant inhibitory activity against TNF-α.[1]

-

Antibacterial and Antifungal Activity: The benzoxazolinone structure is found in natural products in plants and serves as a defense mechanism against microbial pathogens.[1][2] Synthetic derivatives have also shown potent antimicrobial effects.[2][4]

-

Analgesic Activity: Studies on certain 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives have indicated potent analgesic properties.[5]

Role as a Synthetic Intermediate

The primary and most documented application of this compound is its use as a crucial building block in the multi-step synthesis of Bifeprunox.[1] Bifeprunox is an atypical antipsychotic agent that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors. The development of Bifeprunox was ultimately halted due to insufficient efficacy compared to existing treatments.

Signaling Pathways of Related Compounds

The biological targets of compounds derived from the benzoxazolone scaffold are diverse. For instance, the antitumor activity of some derivatives is linked to the inhibition of glutathione S-transferases, which are key enzymes in cellular detoxification pathways.

Conclusion

This compound is a valuable synthetic intermediate, primarily recognized for its role in the synthesis of the investigational antipsychotic Bifeprunox. Although direct biological and spectroscopic data for this specific compound are limited in the public domain, the broader class of benzoxazolones exhibits a rich pharmacology with potential applications in oncology, inflammation, and infectious diseases. This technical guide summarizes the available information and highlights the areas where further research is needed to fully characterize this compound. For drug development professionals, this compound represents a readily accessible scaffold that can be further functionalized to explore new chemical space and develop novel therapeutic agents.

References

- 1. This compound|811810-67-0 [benchchem.com]

- 2. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data for 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one (CAS No. 811810-67-0), a key intermediate in the synthesis of the antipsychotic agent Bifeprunox. Due to the limited availability of experimentally derived spectroscopic data in peer-reviewed literature and public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed hypothetical experimental protocols for the acquisition of such data are provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists involved in the synthesis, characterization, and utilization of this compound in pharmaceutical research and development.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Chloro-7-nitro-2(3H)-benzoxazolone |

| CAS Number | 811810-67-0 |

| Molecular Formula | C₇H₃ClN₂O₄ |

| Molecular Weight | 214.56 g/mol |

| Chemical Structure |

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Predicted ¹H NMR Data

Table 2.1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-4 | 8.2 - 8.4 | d | ~2.0 Hz |

| H-6 | 7.9 - 8.1 | d | ~2.0 Hz |

| N-H | 11.5 - 12.5 | br s | - |

A solution of this compound (approximately 5-10 mg) would be prepared in deuterated dimethyl sulfoxide (DMSO-d₆, ~0.75 mL). The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (δ = 0.00 ppm). The spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) downfield from TMS. The multiplicities are abbreviated as d (doublet) and br s (broad singlet). The coupling constants (J) are reported in Hertz (Hz).

Predicted ¹³C NMR Data

Table 2.2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | 152 - 155 |

| C-3a | 145 - 148 |

| C-7a | 140 - 143 |

| C-7 (C-NO₂) | 135 - 138 |

| C-5 (C-Cl) | 128 - 131 |

| C-4 | 115 - 118 |

| C-6 | 110 - 113 |

The ¹³C NMR spectrum would be obtained from the same sample prepared for ¹H NMR spectroscopy. The spectrum would be recorded on a 100 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ ≈ 39.5 ppm) and referenced to TMS.

Predicted Mass Spectrometry Data

Table 2.3: Predicted m/z Values for Major Fragments in ESI-MS

| m/z (Predicted) | Ion |

| 214/216 | [M+H]⁺ (isotopic pattern for Cl) |

| 198/200 | [M+H - O]⁺ |

| 184/186 | [M+H - NO]⁺ |

| 168/170 | [M+H - NO₂]⁺ |

| 154 | [M+H - Cl]⁺ |

High-resolution mass spectrometry (HRMS) would be performed on an electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer. A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be infused directly into the ion source. The data would be acquired in positive ion mode. The predicted m/z values are for the protonated molecule [M+H]⁺ and its major fragments, showing the expected isotopic pattern for a chlorine-containing compound.

Predicted Infrared (IR) Spectroscopy Data

Table 2.4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3200 - 3000 | N-H stretch | Medium, broad |

| 1780 - 1760 | C=O stretch (lactone) | Strong |

| 1610 - 1590 | C=C stretch (aromatic) | Medium |

| 1540 - 1520 | N-O asymmetric stretch | Strong |

| 1350 - 1330 | N-O symmetric stretch | Strong |

| 1250 - 1200 | C-O-C stretch | Strong |

| 850 - 800 | C-Cl stretch | Medium |

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be obtained using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted UV-Vis Spectroscopy Data

Table 2.5: Predicted UV-Vis Absorption Maxima

| Wavelength (λmax, nm) | Solvent |

| 280 - 290 | Methanol |

| 320 - 340 | Methanol |

The UV-Vis spectrum would be obtained using a dual-beam UV-Vis spectrophotometer. A dilute solution of the compound would be prepared in a UV-grade solvent such as methanol. The absorbance would be measured over a wavelength range of 200-800 nm, using the pure solvent as a reference.

Experimental and Analytical Workflow

The following diagram illustrates a standard workflow for the synthesis and comprehensive spectroscopic characterization of a novel or reference compound such as this compound. This workflow ensures the unambiguous identification and purity assessment of the synthesized material.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Signaling Pathways and Biological Activity

This compound is primarily documented as a synthetic intermediate. As such, there is no available information in the searched literature regarding its direct interaction with specific signaling pathways or its biological activity. Its significance lies in its role as a precursor in the synthesis of pharmacologically active molecules.

Conclusion

Solubility Profile of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to support researchers and scientists in drug development and chemical synthesis by providing a foundational understanding and practical methodologies for solubility assessment.

Introduction

This compound (CAS No. 811810-67-0) is a benzoxazolone derivative with the molecular formula C₇H₃ClN₂O₄. It serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. The solubility of this intermediate in organic solvents is a critical parameter for its synthesis, purification, and formulation development. Understanding its solubility behavior is essential for optimizing reaction conditions, developing efficient purification strategies, and preparing solutions for further chemical transformations.

Physicochemical Properties

| Property | Value |

| CAS Number | 811810-67-0 |

| Molecular Formula | C₇H₃ClN₂O₄ |

| Molecular Weight | 214.56 g/mol |

| Appearance | Off-White Solid |

Solubility Data

Direct quantitative solubility data for this compound is not extensively reported in the available literature. However, based on information for the compound and structurally related benzoxazolone derivatives, a qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Remarks |

| Ethanol | Soluble | Mentioned as a suitable solvent. |

| Methanol | Soluble | Mentioned as a suitable solvent. |

| Dichloromethane | Likely Soluble | Structurally similar compounds show solubility. |

| Water | Insoluble | A related compound is described as insoluble in water. |

Note: "Soluble" indicates that the compound is expected to dissolve to a practically useful extent, while "Insoluble" suggests very poor solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the widely used shake-flask technique followed by quantitative analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of a solid compound in a solvent.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a sealed vial.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Quantitative Analysis (using HPLC as an example):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original (undiluted) supernatant by multiplying by the dilution factor. This concentration represents the solubility of the compound in the selected solvent at the specified temperature.

-

Logical Relationships in Solubility Assessment

The following diagram illustrates the logical flow and key considerations in assessing the solubility of a compound like this compound.

Caption: Key decision points in a solubility assessment study.

Conclusion

physical and chemical characteristics of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound is an organic compound belonging to the benzoxazolone class. It is characterized by a fused benzene and oxazolone ring system with chloro and nitro substituents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃ClN₂O₄ | [1][2] |

| Molecular Weight | 214.56 g/mol | [1][2] |

| CAS Number | 811810-67-0 | [1][2] |

| Appearance | Off-white solid | Guidechem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in Ethanol and Methanol | ChemicalBook |

| Density (Predicted) | 1.704 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 6.98 ± 0.70 | ChemicalBook |

Spectral Data

Table 2: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the deshielded region, with splitting patterns determined by the substitution on the benzene ring. A broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (some shifted downfield due to the electron-withdrawing nitro group), and carbons of the oxazolone ring. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching of the cyclic carbamate, aromatic C-H stretching, and C-NO₂ stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the benzoxazolone structure. |

Synthesis

This compound is a key intermediate in the synthesis of the antipsychotic drug Bifeprunox.[1] While a specific detailed protocol for its synthesis is not widely published, a general and plausible synthetic route can be inferred from the synthesis of related benzoxazolone compounds. A likely precursor for this synthesis is 2-amino-4-chloro-6-nitrophenol, which can be cyclized using a carbonylating agent.

General Experimental Protocol for Benzoxazolone Synthesis

A common method for the synthesis of benzoxazol-2-ones involves the reaction of a 2-aminophenol derivative with a carbonylating agent such as urea, phosgene, or a phosgene equivalent.[3] The following protocol is a general representation of this transformation.

Materials:

-

2-amino-4-chloro-6-nitrophenol

-

Urea

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 2-amino-4-chloro-6-nitrophenol in dimethylformamide.

-

Add an equimolar amount of urea to the solution.

-

Heat the reaction mixture under reflux until the evolution of ammonia gas ceases.

-

Cool the reaction mixture and pour it into ice-cold water with constant stirring.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

Biological Activity and Signaling Pathways

While this compound is primarily known as a synthetic intermediate, the benzoxazolone scaffold is present in many biologically active molecules.[5] Derivatives of this class have demonstrated a wide range of pharmacological activities.

Known Biological Activities of Benzoxazolone Derivatives

-

Anti-inflammatory: Certain benzoxazolone derivatives exhibit potent anti-inflammatory properties.[6]

-

Antibacterial and Antifungal: The benzoxazolone ring system is found in natural products that act as defense compounds against bacteria and fungi.[3][4] Synthetic derivatives have also shown significant antimicrobial activity.[3][4]

-

Anticancer and Neuroprotective: The benzoxazolone nucleus is a scaffold used in the design of pharmaceuticals with anticancer and neuroprotective properties.[5]

Implicated Signaling Pathways

Specific signaling pathways for this compound have not been elucidated. However, studies on other benzoxazolone derivatives have identified their involvement in key inflammatory pathways. For instance, some 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the p38/ERK-NF-κB/iNOS signaling pathway.[6] This pathway is a critical regulator of the inflammatory response.

Applications in Drug Development

The primary documented application of this compound is its role as a crucial building block in the multi-step synthesis of Bifeprunox.[1] Bifeprunox is an atypical antipsychotic agent that has been investigated for the treatment of schizophrenia. Its mechanism of action involves partial agonism at dopamine D2 receptors and agonism at serotonin 5-HT1A receptors. The synthesis of such complex molecules relies on the availability of well-characterized and high-purity intermediates like this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory setting, using personal protective equipment such as gloves, safety glasses, and a lab coat.

This guide provides a summary of the available information on this compound. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties.

References

- 1. This compound|811810-67-0 [benchchem.com]

- 2. 811810-67-0 CAS MSDS (5-Chloro-7-nitro-2(3H)-benzoxazolone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Applications of 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the potential applications of these derivatives, summarizing key quantitative data, detailing experimental protocols for their synthesis and evaluation, and illustrating relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new pharmaceuticals based on the benzoxazolone framework.

Core Compound and Derivatives

This compound is a heterocyclic compound featuring a benzene ring fused to an oxazolone ring, with chloro and nitro substitutions at positions 5 and 7, respectively. These electron-withdrawing groups are crucial for the compound's reactivity and biological activity. Various derivatives can be synthesized by modifying the core structure, often at the nitrogen atom of the oxazolone ring, to enhance potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Applications

Antimicrobial Activity

Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have shown significant promise as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The introduction of various substituents has been shown to modulate the antimicrobial spectrum and potency.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives [1][2]

| Compound ID | Substituent | Target Organism | MIC (μg/mL) |

| P4A | p-aminobenzoic acid derivative | Staphylococcus aureus | Good activity (comparable to Ampicillin) |

| P4B | Sulphanilamide derivative | Staphylococcus aureus | Good activity (comparable to Ampicillin) |

| P4A | p-aminobenzoic acid derivative | Escherichia coli | Good activity (comparable to Cephalexin) |

| P4B | Sulphanilamide derivative | Escherichia coli | Good activity (comparable to Cephalexin) |

| P6A | Triazole derivative | Staphylococcus aureus | Good activity |

| P6A | Triazole derivative | Escherichia coli | Good activity |

| P2B | 2,4-dichlorobenzyl derivative | Candida albicans | Good activity (comparable to Miconazole) |

Anticancer Activity

Several derivatives of the benzoxazolone core have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

Table 2: Anticancer Activity (IC50) of Benzoxazolone Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-sulfonyloxy/alkoxy benzoxazolone | RAW 264.7 (macrophage) | 8.61 - 20.07 | [3] |

| Pyrrole‐tethered bisbenzoxazole | MCF-7 (breast cancer) | 0.95 - 1.89 | [4] |

| Benzoxazole-pyrazole hybrid | A549 (lung cancer), MCF-7 | 0.12 - 0.19 | [4] |

| Benzoxazole‐quinoxaline hybrid | MCF-7, MDA‐MB‐231 (breast cancer) | 0.50 - 0.53 | [4] |

| 2-aryl benzoxazole | A549, MCF‐7, C6, HT‐29 | 4.29 | [4] |

Anti-inflammatory Activity

Certain benzoxazolone derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action has been linked to the inhibition of pro-inflammatory mediators. For instance, a 4-sulfonyloxy-benzoxazolone derivative has been shown to inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[3]. This effect is mediated through the downregulation of the MAPK-NF-κB/iNOS signaling pathway[3].

Enzyme Inhibition

The benzoxazolone scaffold has been identified as a promising framework for the design of enzyme inhibitors. For example, derivatives have been developed as inhibitors of Glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells and associated with drug resistance[5]. 7-Nitro-2,1,3-benzoxadiazole derivatives, which share structural similarities, have been shown to act as suicide inhibitors of GSTs[5].

Neuroprotective Effects

Benzoxazolone and its derivatives have been investigated for their potential neuroprotective and anticonvulsant activities[6][7]. Some derivatives have shown high affinity for sigma-1 receptors, which are implicated in neuronal transmission and protection[6].

Experimental Protocols

Proposed Synthesis of this compound

Starting Materials: 2-Amino-4-chloro-6-nitrophenol and Urea or a phosgene equivalent.

General Procedure (Hypothetical):

-

Reaction Setup: A solution of 2-amino-4-chloro-6-nitrophenol in a suitable high-boiling solvent (e.g., dimethylformamide) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Addition of Carbonylating Agent: An equimolar amount of urea is added to the solution.

-

Reaction: The mixture is heated to reflux (e.g., 150-160 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

General Protocol for Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives[1][8]

This protocol describes the synthesis of the parent 5-chloro-1,3-benzoxazol-2(3H)-one, which can then be further functionalized.

-

Dissolution: 2-amino-4-chlorophenol (0.05 mol) is dissolved in 10 mL of Dimethylformamide (DMF).

-

Addition of Urea: Urea (0.05 mol) is added to the mixture.

-

Reflux: The mixture is refluxed at 60°C for 3 hours until the liberation of ammonia gas ceases.

-

Precipitation: The reaction mixture is poured into ice-cold water with constant stirring.

-

Isolation and Purification: The precipitate is collected by filtration and recrystallized from rectified ethanol.

Antimicrobial Activity Assay (Microdilution Method)[1][8]

-

Preparation of Inoculum: A small amount of the microbial culture is transferred to sterile normal saline (0.9% NaCl) to create a standardized inoculum.

-

Preparation of Test Solutions: The synthesized compounds and standard antimicrobial agents are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a microtiter plate containing growth medium to achieve a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

As mentioned, certain benzoxazolone derivatives exert their anti-inflammatory effects by modulating the MAPK-NF-κB/iNOS signaling pathway. Upon stimulation with LPS, Toll-like receptor 4 (TLR4) activates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38, JNK). This leads to the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), leading to the production of NO. The benzoxazolone derivative inhibits the phosphorylation of p38 and ERK, thereby preventing the activation of NF-κB and subsequent iNOS expression.

Caption: MAPK-NF-κB/iNOS Signaling Pathway Inhibition.

Proposed Anticancer Mechanism Workflow

The anticancer activity of these derivatives can be multifaceted. A proposed workflow for their evaluation and mechanism of action study is depicted below. This involves initial screening for cytotoxicity, followed by investigations into the induction of apoptosis, a common mechanism for anticancer drugs.

Caption: Anticancer Drug Discovery Workflow.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with diverse pharmacological activities. The available data strongly supports their potential as leads for the development of new antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation therapeutic agents based on this versatile scaffold. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]

- 5. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Bifeprunox from 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the atypical antipsychotic agent Bifeprunox, starting from 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one. The described synthetic pathway involves a three-step process: reduction of the nitro group, N-alkylation with a bifunctional linker, and subsequent coupling with 1-(2-methoxyphenyl)piperazine. Additionally, the underlying signaling pathways of Bifeprunox's mechanism of action are illustrated.

Synthetic Scheme Overview

The synthesis of Bifeprunox from this compound is a multi-step process. The foundational steps include the reduction of the nitro group to form an amine, followed by a two-step N-alkylation to introduce the piperazine moiety.

Experimental Protocols

Step 1: Synthesis of 7-Amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (Intermediate 1)

This protocol details the reduction of the nitro group of the starting material to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| This compound | 214.56 | 10.0 | 46.6 |

| Iron powder | 55.845 | 13.0 | 232.8 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Ethanol | 46.07 | 200 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add this compound (10.0 g, 46.6 mmol), ethanol (200 mL), and glacial acetic acid (100 mL).

-

Stir the mixture to obtain a suspension.

-

To the stirred suspension, add iron powder (13.0 g, 232.8 mmol) portion-wise over 30 minutes. The reaction is exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol and acetic acid.

-

To the residue, add ethyl acetate (200 mL) and saturated sodium bicarbonate solution (150 mL) to neutralize the remaining acid.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain 7-Amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one.

Expected Yield: 80-90%

Step 2: Synthesis of 7-((4-Bromobutyl)amino)-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (Intermediate 2)

This step involves the N-alkylation of the amino group of Intermediate 1 with 1,4-dibromobutane.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 7-Amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one | 184.58 | 5.0 | 27.1 |

| 1,4-Dibromobutane | 215.90 | 17.5 | 81.3 |

| Potassium Carbonate | 138.21 | 7.5 | 54.3 |

| Acetonitrile | 41.05 | 150 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Water | 18.02 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 7-Amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (5.0 g, 27.1 mmol) and potassium carbonate (7.5 g, 54.3 mmol) in acetonitrile (150 mL).

-

Add 1,4-dibromobutane (17.5 g, 81.3 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-((4-Bromobutyl)amino)-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one.

Expected Yield: 50-60%

Step 3: Synthesis of Bifeprunox

The final step is the coupling of Intermediate 2 with 1-(2-methoxyphenyl)piperazine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 7-((4-Bromobutyl)amino)-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one | 320.61 | 3.0 | 9.36 |

| 1-(2-Methoxyphenyl)piperazine | 192.26 | 2.16 | 11.23 |

| Potassium Carbonate | 138.21 | 2.59 | 18.72 |

| Potassium Iodide (catalytic) | 166.00 | 0.16 | 0.94 |

| Acetonitrile | 41.05 | 100 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Water | 18.02 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask, add 7-((4-Bromobutyl)amino)-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one (3.0 g, 9.36 mmol), 1-(2-methoxyphenyl)piperazine (2.16 g, 11.23 mmol), potassium carbonate (2.59 g, 18.72 mmol), and a catalytic amount of potassium iodide (0.16 g, 0.94 mmol) in acetonitrile (100 mL).

-

Heat the mixture to reflux (approximately 82 °C) and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Bifeprunox.

Expected Yield: 60-70%

Quantitative Data Summary

| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Starting Mass (g) | Product Mass (g) | Yield (%) |

| 1 | 7-Amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one | This compound | 184.58 | 10.0 | 7.4 - 8.3 | 80 - 90 |

| 2 | 7-((4-Bromobutyl)amino)-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one | 7-Amino-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one | 320.61 | 5.0 | 4.3 - 5.2 | 50 - 60 |

| 3 | Bifeprunox | 7-((4-Bromobutyl)amino)-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one | 431.93 | 3.0 | 2.4 - 2.8 | 60 - 70 |

Bifeprunox Signaling Pathways

Bifeprunox exhibits its antipsychotic effects through a dual mechanism of action, acting as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors.

Application Notes for 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Compound Name: 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one Synonyms: 5-Chloro-7-nitro-1,3-benzoxazol-2(3H)-one, 5-Chloro-7-nitrobenzoxazol-2(3H)-one[1][2] CAS Number: 811810-67-0[2][3][4] Molecular Formula: C₇H₃ClN₂O₄[2][3][4] Molecular Weight: 214.56 g/mol [2][3][4] Appearance: Off-white solid[2]

This compound is a benzoxazolone derivative that serves as a crucial building block in medicinal and organic chemistry.[3] Its primary documented application is as a key intermediate in the synthesis of the investigational antipsychotic agent, Bifeprunox.[2][3] The benzoxazolone core is recognized as a "privileged scaffold" in drug discovery, and its derivatives have shown a wide array of biological activities.[3] These activities include anti-inflammatory, antibacterial, antifungal, and antitumor properties, making the core structure a versatile template for developing novel therapeutic agents.[3][5]

Potential Therapeutic Applications & Mechanism of Action

The biological activities associated with the benzoxazolone scaffold suggest several avenues for investigation for this compound and its analogues:

-

Antimicrobial Activity: Benzoxazolinones are naturally occurring defense compounds in plants against bacteria and fungi.[5][6] Derivatives of the related 5-chloro-1,3-benzoxazol-2(3H)-one have demonstrated both antibacterial and antifungal activity.[5][6]

-

Anti-inflammatory Activity: Derivatives of this chemical family have been screened for potent anti-inflammatory properties, with some showing significant inhibition of Tumor Necrosis Factor-alpha (TNF-α).[3]

-

Antitumor Activity: Similar compounds, particularly 7-nitro-2,1,3-benzoxadiazole derivatives, have been shown to induce apoptosis in human tumor cell lines.[3][7] A key mechanism identified is the inhibition of Glutathione S-transferases (GSTs), enzymes crucial for cellular detoxification and often overexpressed in cancer cells, leading to drug resistance.[3][7]

Data Presentation

While specific quantitative data for this compound is not extensively available in public literature, the following tables summarize representative data for closely related benzoxazolone derivatives to illustrate their potential efficacy.

Table 1: Antimicrobial Activity of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |

|---|---|---|---|---|

| P4A | Staphylococcus aureus | 125 | Ampicillin | 62.5 |

| P4B | Escherichia coli | 125 | Ampicillin | 62.5 |

| P2B | Candida albicans | 250 | Miconazole | 125 |

| P6A | Staphylococcus aureus | 125 | Cephalexin | 62.5 |

Data is illustrative and derived from studies on derivatives of the core scaffold.[5][6]

Table 2: Cytotoxic Activity of Substituted Thiourea Derivatives (Illustrative for Antitumor Potential)

| Compound ID | Cell Line (Colon Cancer) | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 2 | SW480 | 7.3 - 9.0 | Cisplatin | >10 |

| Compound 5 | SW480 | 7.3 - 9.0 | Cisplatin | >10 |

| Compound 8 | SW480 | 7.3 - 9.0 | Cisplatin | >10 |

This data is for structurally distinct compounds but illustrates the potential for cytotoxicity in derivatives of heterocyclic scaffolds against cancer cell lines.[8]

Experimental Protocols

The following are detailed protocols for assays relevant to the potential biological activities of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Antibacterial

This protocol is based on the broth microdilution method to assess antibacterial activity.

1. Materials:

-

This compound (Test Compound)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard[9]

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)[9]

-

Reference antibiotic (e.g., Ciprofloxacin, Vancomycin)

2. Preparation of Bacterial Inoculum:

-

From a fresh culture (18-24 hours), suspend several bacterial colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

3. Assay Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.[9]

-

Include a positive control (broth with bacteria, no compound) and a negative/sterility control (broth only).

-

Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.[9]

-

Seal the plate and incubate at 35°C for 18-24 hours.

4. Data Analysis:

-

The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[10]

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: In Vitro Cytotoxicity - MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

1. Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Test Compound

-

Microplate reader (absorbance at 570 nm)

2. Assay Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.45-0.5 mg/mL.[2]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[2]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][11]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

3. Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Glutathione S-Transferase (GST) Inhibition Assay

This protocol measures the inhibition of GST activity by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

1. Materials:

-

Purified human GST enzyme

-

Test Compound

-

Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.5)[12]

-

Reduced Glutathione (GSH) solution

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution

-

96-well UV-transparent plate

-

Spectrophotometer capable of kinetic readings at 340 nm

2. Assay Procedure:

-

Prepare working solutions of GSH and CDNB in the assay buffer.

-

In a 96-well plate, add the assay buffer, GST enzyme, and the test inhibitor at various concentrations.

-

Pre-incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the GSH and CDNB substrates to each well.

-

Immediately measure the increase in absorbance at 340 nm in kinetic mode for 5-10 minutes at 25°C or 37°C.[12][13]

3. Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve, ΔOD₃₄₀nm/min).

-

Determine the percent inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

-

Calculate the IC₅₀ value from the dose-response curve.

Caption: Inhibition of the GST detoxification pathway.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 7. protocols.io [protocols.io]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. tandfonline.com [tandfonline.com]

- 13. home.sandiego.edu [home.sandiego.edu]

Application Notes and Protocols for 5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of the investigational antipsychotic agent, Bifeprunox.[1] Its structure, featuring an electron-deficient aromatic ring substituted with both a chloro and a nitro group, imparts unique reactivity, making it a valuable scaffold for the development of novel therapeutic agents. The benzoxazolone core is a privileged structure in drug discovery, known to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[2][3]

This document provides detailed application notes on the reaction mechanisms of this compound in synthesis, experimental protocols for its preparation and key reactions, and an overview of its relevance in drug development, particularly through the lens of Bifeprunox's mechanism of action.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₃ClN₂O₄ |

| Molecular Weight | 214.56 g/mol [4] |

| CAS Number | 811810-67-0[5] |

| Appearance | Off-white solid[1] |

Synthesis of this compound

A representative protocol for the cyclization step to form a similar benzoxazolone is presented below. The initial steps of chlorination and nitration of 2-aminophenol would follow standard electrophilic aromatic substitution principles.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Cyclization to form a Benzoxazolone Core (Representative)

This protocol describes the synthesis of the related 5-chloro-1,3-benzoxazol-2(3H)-one and can be adapted for the 7-nitro analogue.[2]

Materials:

-

2-Amino-4-chlorophenol

-

Urea

-

Dimethylformamide (DMF)

-

Ice-cold water

-

Rectified ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-chlorophenol (7.15 g, 0.05 mol) in 10 mL of Dimethylformamide.[2]

-

Add urea (3.0 g, 0.05 mol) to the mixture.[2]

-

Reflux the mixture for 3 hours at 60°C. The reaction is complete when the liberation of ammonia gas ceases.[2]

-

Pour the reaction mixture into ice-cold water with constant stirring.

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from rectified ethanol to obtain the purified 5-chloro-1,3-benzoxazol-2(3H)-one.[2]

Key Reaction Mechanisms and Protocols

The reactivity of this compound is primarily governed by the nucleophilic substitution at the nitrogen atom of the benzoxazolone ring and the reduction of the nitro group.

N-Alkylation

The nitrogen atom of the benzoxazolone ring can act as a nucleophile, readily undergoing alkylation with various electrophiles. This reaction is fundamental for its use as a building block in more complex molecules, such as Bifeprunox.

Reaction Scheme:

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol: N-Alkylation (General Procedure)

-

Dissolve this compound in a suitable aprotic solvent (e.g., DMF, Acetonitrile).

-

Add a suitable base (e.g., K₂CO₃, NaH) to deprotonate the nitrogen atom.

-

Add the desired alkylating agent (e.g., an alkyl halide) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group at the 7-position can be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization reactions. Various reducing agents can be employed for this transformation.

Reaction Scheme:

Caption: Reduction of the nitro group of this compound.

Experimental Protocol: Nitro Group Reduction (General Procedure)

-

Suspend this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a reducing agent. Common choices include:

-

Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

-

Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

-